9,10-Dihydroxy-5,7-dimethoxy-3-methylbenzo[g]isochromen-1-one
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Overview
Description
9,10-Dihydroxy-5,7-dimethoxy-3-methylbenzo[g]isochromen-1-one is a complex organic compound with the molecular formula C₁₆H₁₄O₆ and a molecular weight of 302.279 g/mol . This compound is known for its unique structural features, including two hydroxyl groups, two methoxy groups, and a methyl group attached to a benzo[g]isochromen-1-one core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroxy-5,7-dimethoxy-3-methylbenzo[g]isochromen-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable naphthalene derivative, the compound can be synthesized through a series of hydroxylation and methoxylation reactions .
Industrial Production Methods
large-scale synthesis would generally involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydroxy-5,7-dimethoxy-3-methylbenzo[g]isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzo[g]isochromen-1-one derivatives .
Scientific Research Applications
9,10-Dihydroxy-5,7-dimethoxy-3-methylbenzo[g]isochromen-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 9,10-Dihydroxy-5,7-dimethoxy-3-methylbenzo[g]isochromen-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroxy-7-methoxy-3-methylidene-4H-benzo[g]isochromen-1-one: Shares similar structural features but differs in the position and number of methoxy groups.
7,9-Dimethoxy-6-(4-methoxyphenyl)-8H-1,3-dioxolo[4,5-g]chromen-8-one: Another structurally related compound with different functional groups.
Uniqueness
9,10-Dihydroxy-5,7-dimethoxy-3-methylbenzo[g]isochromen-1-one is unique due to its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
133740-20-2 |
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Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
9,10-dihydroxy-5,7-dimethoxy-3-methylbenzo[g]isochromen-1-one |
InChI |
InChI=1S/C16H14O6/c1-7-4-9-13(16(19)22-7)14(18)12-10(15(9)21-3)5-8(20-2)6-11(12)17/h4-6,17-18H,1-3H3 |
InChI Key |
VOYHBEQAOUCNID-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C3C(=CC(=CC3=C2OC)OC)O)O)C(=O)O1 |
Canonical SMILES |
CC1=CC2=C(C(=C3C(=CC(=CC3=C2OC)OC)O)O)C(=O)O1 |
Synonyms |
isocoumarin 1 paepalantine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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